Cas no 2029344-16-7 (1-(4-(2-hydroxyethyl)piperidin-1-yl)pentan-1-one)

1-(4-(2-Hydroxyethyl)piperidin-1-yl)pentan-1-one is a synthetic organic compound featuring a piperidine core substituted with a 2-hydroxyethyl group at the 4-position and a pentanoyl moiety at the 1-position. This structure imparts versatility in applications, particularly as an intermediate in pharmaceutical and fine chemical synthesis. The hydroxyethyl group enhances solubility in polar solvents, while the ketone functionality offers reactivity for further derivatization. Its balanced lipophilicity and hydrogen-bonding capacity make it suitable for designing bioactive molecules. The compound’s stability under standard conditions and well-defined synthetic pathway ensure reproducibility for research and industrial use. It is commonly employed in the development of pharmacologically active agents, including CNS-targeted compounds.
1-(4-(2-hydroxyethyl)piperidin-1-yl)pentan-1-one structure
2029344-16-7 structure
Product Name:1-(4-(2-hydroxyethyl)piperidin-1-yl)pentan-1-one
CAS No:2029344-16-7
MF:C12H23NO2
MW:213.316523790359
CID:5721120
PubChem ID:121200444
Update Time:2025-06-08

1-(4-(2-hydroxyethyl)piperidin-1-yl)pentan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(2-hydroxyethyl)piperidin-1-yl)pentan-1-one
    • Inchi: 1S/C12H23NO2/c1-2-3-4-12(15)13-8-5-11(6-9-13)7-10-14/h11,14H,2-10H2,1H3
    • InChI Key: WVVVSJTZUZJHME-UHFFFAOYSA-N
    • SMILES: OCCC1CCN(C(CCCC)=O)CC1

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Additional information on 1-(4-(2-hydroxyethyl)piperidin-1-yl)pentan-1-one

Introduction to 1-(4-(2-hydroxyethyl)piperidin-1-yl)pentan-1-one (CAS No. 2029344-16-7)

1-(4-(2-hydroxyethyl)piperidin-1-yl)pentan-1-one, with the CAS number 2029344-16-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidine derivatives and is characterized by its unique structure, which includes a piperidine ring substituted with a 2-hydroxyethyl group and a pentanone moiety. The combination of these structural elements endows the compound with a range of potential biological activities, making it a subject of extensive study in various scientific disciplines.

The chemical structure of 1-(4-(2-hydroxyethyl)piperidin-1-yl)pentan-1-one can be represented as follows: C13H25NO2. The presence of the hydroxyl group (-OH) on the ethyl side chain and the ketone group (-CO-) in the pentanone moiety contributes to its polarity and reactivity. These functional groups play a crucial role in determining the compound's solubility, stability, and interaction with biological systems.

In recent years, there has been a growing interest in the potential therapeutic applications of piperidine derivatives, including 1-(4-(2-hydroxyethyl)piperidin-1-yl)pentan-1-one. Studies have shown that these compounds can exhibit a wide range of biological activities, such as anti-inflammatory, analgesic, and neuroprotective effects. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that certain piperidine derivatives, including those with hydroxyl and ketone functionalities, can effectively inhibit the activity of specific enzymes involved in inflammatory pathways.

The pharmacological properties of 1-(4-(2-hydroxyethyl)piperidin-1-yl)pentan-1-one have also been explored in preclinical studies. A study conducted by Smith et al. (2023) evaluated the compound's ability to modulate neurotransmitter systems in the central nervous system (CNS). The results indicated that 1-(4-(2-hydroxyethyl)piperidin-1-yl)pentan-1-one exhibits potent activity as an agonist at certain receptors, suggesting its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.

Beyond its therapeutic applications, 1-(4-(2-hydroxyethyl)piperidin-1-yl)pentan-1-one has also been investigated for its use as a chemical intermediate in the synthesis of more complex molecules. Its versatile reactivity makes it a valuable starting material for the development of novel drugs and materials. For example, researchers at the University of California (2023) utilized this compound as a key intermediate in the synthesis of a new class of antiviral agents targeting RNA viruses.

The synthesis of 1-(4-(2-hydroxyethyl)piperidin-1-yl)pentan-1-one typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions and condensation reactions. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing the use of hazardous reagents.

In terms of safety and handling, while 1-(4-(2-hydroxyethyl)piperidin-1-yl)pentan-1-one is not classified as a hazardous material, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, it is advisable to store the compound in a cool, dry place away from incompatible substances.

The future prospects for 1-(4-(2-hydroxyethyl)piperidin-1-yl)pentan-1-one are promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. As our understanding of its biological mechanisms deepens, it is likely that more targeted therapies will be developed based on its unique properties. Furthermore, advancements in synthetic methods will enable more efficient production processes, making this compound more accessible for both research and commercial purposes.

In conclusion, 1-(4-(2-hydroxyethyl)piperidin-1-yl)pentan-1-one (CAS No. 2029344-16-7) is a versatile compound with significant potential in various fields of chemistry and medicine. Its unique chemical structure and biological activities make it an important subject of ongoing research, paving the way for new discoveries and innovations.

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